molecular formula C19H21N5O2 B2448799 8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-51-3

8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2448799
CAS RN: 887462-51-3
M. Wt: 351.41
InChI Key: HIRHUTUBMBREQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as EDP, is a small molecule that has been widely used in scientific research. EDP is a purine analog that has been shown to have various biological activities, including antiviral, anticancer, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of EDP is not fully understood. However, it has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication. EDP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The anti-inflammatory effects of EDP are thought to be due to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
EDP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the viral DNA polymerase, which leads to a decrease in viral replication. EDP has also been shown to induce apoptosis in cancer cells, which results in tumor cell death. Additionally, EDP has been shown to reduce the production of pro-inflammatory cytokines, which leads to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using EDP in lab experiments is that it is relatively easy to synthesize. Additionally, EDP has been extensively studied for its antiviral, anticancer, and anti-inflammatory properties, making it a valuable tool in scientific research. However, one limitation of using EDP is that its mechanism of action is not fully understood. Additionally, EDP may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on EDP. One direction is to further investigate its mechanism of action. Understanding how EDP exerts its antiviral, anticancer, and anti-inflammatory effects could lead to the development of more effective therapies. Another direction is to investigate the potential use of EDP in combination with other drugs. Combining EDP with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance. Finally, investigating the pharmacokinetics and pharmacodynamics of EDP could lead to the development of more effective dosing regimens.

Synthesis Methods

EDP can be synthesized by reacting 8-ethyl-1,7-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione with phenethylamine in the presence of a catalyst. The reaction mixture is then purified by column chromatography to obtain the pure product. The synthesis of EDP is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

EDP has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of various viruses, including herpes simplex virus type 1, human cytomegalovirus, and influenza A virus. EDP has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, EDP has been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.

properties

IUPAC Name

6-ethyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-4-22-13(2)12-24-15-16(20-18(22)24)21(3)19(26)23(17(15)25)11-10-14-8-6-5-7-9-14/h5-9,12H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRHUTUBMBREQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16613925

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